4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Overview
Description
“4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C4H2BrN3O4 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is a solid and is used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” has been studied . The compound forms a monoclinic crystal structure with a space group of P 2 1 / c . The compound also exhibits a high capacity for non-covalent bonding .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 235.98 . The SMILES string representation of the compound is BrC(C(N+=O)=NN1)=C1C(O)=O .Scientific Research Applications
Crystallography
- Summary of Application : The compound “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” has been used in the field of crystallography to study its crystal structure .
- Methods of Application : The compound was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2. The colorless solution was left to crystallize. After two days, the colorless single crystals of the title compound (L·H2O) were filtered and washed with ethanol .
- Results or Outcomes : The crystal structure of the compound was determined. The crystal is monoclinic, with a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, β = 100.145(11)°, V = 809.3(4) Å3, Z = 4, Rgt(F) = 0.0379, wRref(F2) = 0.0714, T = 200 K .
Synthesis of Biologically Active Compounds
- Summary of Application : “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” can be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Synthesis of 1,4’-bipyrazoles
- Summary of Application : “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Preparation of Solid Hexacoordinate Complexes
- Summary of Application : “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid” can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Antibacterial and Anti-inflammatory Applications
- Summary of Application : Pyrazole derivatives, such as “4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid”, have been found to possess noteworthy biological properties, including antibacterial and anti-inflammatory activities .
Anticancer and Analgesic Applications
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” without any representation or warranty .
properties
IUPAC Name |
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPVIOGABUWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346949 | |
Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
84547-93-3 | |
Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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